Bienvenue dans la boutique en ligne BenchChem!

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride

ZIP7 inhibition Notch signaling Structure-activity relationship

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride (CAS 885610-09-3) is the hydrochloride salt of a spirocyclic heterocycle that fuses a piperidine ring with a quinazolinone moiety through a quaternary spiro carbon. With a molecular formula of C₁₂H₁₆ClN₃O and molecular weight of 253.73 g/mol, this compound serves as a versatile building block and privileged scaffold in medicinal chemistry, most notably as the core structure of the first-in-class ZIP7 (SLC39A7) inhibitor chemical probe series.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
Cat. No. B7980382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl
InChIInChI=1S/C12H15N3O.ClH/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H2,14,15,16);1H
InChIKeyRNYYCCHWNRPAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one Hydrochloride: Core Scaffold Identity and Procurement-Relevant Specifications


1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride (CAS 885610-09-3) is the hydrochloride salt of a spirocyclic heterocycle that fuses a piperidine ring with a quinazolinone moiety through a quaternary spiro carbon . With a molecular formula of C₁₂H₁₆ClN₃O and molecular weight of 253.73 g/mol, this compound serves as a versatile building block and privileged scaffold in medicinal chemistry, most notably as the core structure of the first-in-class ZIP7 (SLC39A7) inhibitor chemical probe series [1]. The compound is supplied at standard purity ≥95% with batch-specific analytical documentation including NMR, HPLC, and GC .

Why 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one Hydrochloride Cannot Be Replaced by Generic Spiro or Quinazolinone Building Blocks


Generic substitution with non-spiro quinazolinones or alternative spiro scaffolds fails because the [piperidine-4,4'-quinazolin]-2'(3'H)-one core combines three functionally critical features not simultaneously present in any single close analog: (i) the spiro quaternary carbon enforces complete conformational restriction (zero rotatable bonds) [1], (ii) the quinazolinone heterocycle—rather than a benzoxazine—provides superior target engagement in ZIP7 inhibition as established by direct SAR comparison [2], and (iii) the hydrochloride salt form confers aqueous solubility advantages essential for biological assay compatibility relative to the free base [3]. These features are interdependent; substituting any one component compromises the scaffold's validated performance in key drug discovery applications.

Quantitative Differentiation Evidence for 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one Hydrochloride Versus Closest Analogs


Quinazolinone Core vs. Benzoxazine Core: Superior ZIP7/Notch Inhibitory Activity by Direct SAR

In the seminal ZIP7 inhibitor discovery program, replacement of the benzoxazine heterocycle in hit compound NVS-ZP7-1 with a quinazolinone (yielding NVS-ZP7-3, which incorporates the spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one core) produced a measurable improvement in Notch inhibitory activity as evaluated in HES-Luc reporter gene assays [1]. This head-to-head SAR comparison directly demonstrates that the quinazolinone core—the exact scaffold present in the target compound—is superior to the benzoxazine alternative for this therapeutically relevant target class.

ZIP7 inhibition Notch signaling Structure-activity relationship

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage for Biological Assays

The hydrochloride salt form (CAS 885610-09-3, MW 253.73) of 1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one provides significantly enhanced aqueous solubility compared to the free base (CAS 635713-68-7, MW 217.27). The free base exhibits limited water solubility of approximately 0.2% at 20°C, whereas the hydrochloride salt, by virtue of ionization of the piperidine nitrogen, offers substantially improved dissolution in aqueous media [1]. This salt-form advantage is critical for researchers preparing compound stock solutions for cell-based assays, biochemical screens, or in vivo dosing formulations.

Aqueous solubility Salt form selection Assay compatibility

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Non-Spiro Quinazolinones

The spiro[piperidine-4,4'-quinazolin] core enforces complete conformational restriction at the quaternary spiro carbon, resulting in zero rotatable bonds between the piperidine and quinazolinone ring systems [1]. This contrasts with non-spiro quinazolinones such as 2-methyl-3-phenylquinazolin-4(3H)-one, which possess multiple rotatable bonds and consequently adopt multiple low-energy conformations. The rigid spiro geometry pre-organizes the pharmacophoric elements into a defined three-dimensional orientation, reducing the entropic penalty upon target binding—a principle that underpins the scaffold's success in ZIP7 inhibitor development [2].

Conformational rigidity Scaffold design Drug discovery

Spiro-Piperidine-Quinazolinone Scaffold: ~5-Fold Superior CFTR Correction vs. VX-809 Clinical Benchmark

In a high-throughput phenotypic screen of approximately 30,000 synthetic small molecules for CFTR W1282X correction activity, the spiro-piperidine-quinazolinone scaffold class demonstrated up to approximately 5-fold greater efficacy than the clinically approved CFTR corrector VX-809 (lumacaftor) in CFTR1281-transfected cell systems [1]. This scaffold-level performance metric validates the spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one core as a privileged chemotype for CFTR modulation, an application domain distinct from the ZIP7/Notch axis.

CFTR corrector Cystic fibrosis Phenotypic screening

Batch-to-Batch Purity Guarantee: ≥95% with Multi-Method QC vs. Unspecified-Grade Free Base

The hydrochloride salt from Bidepharm (CAS 885610-09-3) is supplied at ≥95% purity with batch-specific quality control including NMR, HPLC, and GC analyses . In comparison, the free base (CAS 635713-68-7) is offered by multiple vendors at 97% purity but without guaranteed multi-method batch QC documentation . For medicinal chemistry and biological screening applications, multi-method QC ensures that observed biological activity is attributable to the target compound rather than unidentified impurities, and batch-to-batch consistency supports reproducible SAR campaigns.

Quality control Batch consistency Analytical characterization

Green Synthesis Compatibility: Aqueous Spirocyclization Yields up to 99% vs. Multi-Step Organic Solvent Routes

The spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one scaffold can be assembled via an environmentally benign spirocyclization of 2-aminocarbohydrazides with N-benzylpiperidinone in water at room temperature without any catalyst or co-solvent, achieving yields up to 99% [1][2]. This contrasts with multi-step synthetic routes requiring organic solvents and transition-metal catalysts typical for other spiro scaffolds such as spiro[indole-3,4'-piperidine] or spiro[chroman-4,4'-piperidine]. The aqueous, room-temperature synthesis translates to lower cost, reduced environmental impact, and simplified scale-up for procurement of larger quantities.

Green chemistry Spirocyclization Synthetic efficiency

Procurement-Driven Application Scenarios for 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one Hydrochloride


ZIP7/SLC39A7 Inhibitor Development and Notch Pathway Chemical Biology

This compound serves as the direct synthetic precursor to the NVS-ZP7 series of first-in-class ZIP7 inhibitors. As demonstrated by Nolin et al. (2019), the quinazolinone scaffold provides superior Notch inhibitory activity compared to the benzoxazine alternative [1]. Researchers developing novel ZIP7 chemical probes should procure this exact scaffold to ensure SAR continuity with the published chemical series, where N-alkylation at the piperidine nitrogen yields potent inhibitors (e.g., NVS-ZP7-4, IC50 = 0.13 µM in HES-Luc; FRET-based ZIP7 transport IC50 = 3.2 nM) [1].

Cystic Fibrosis CFTR Corrector Lead Optimization

The spiro-piperidine-quinazolinone chemotype was identified as one of two privileged corrector scaffolds with up to ~5-fold greater efficacy than VX-809 (lumacaftor) in CFTR1281 functional rescue assays [2]. Medicinal chemistry teams pursuing next-generation CFTR correctors can use this building block as a validated starting point for parallel library synthesis, leveraging the scaffold's established superiority over the clinical benchmark.

Fragment-Based and Structure-Based Drug Design Programs

With zero rotatable bonds, three hydrogen bond donors, two hydrogen bond acceptors, and a calculated XLogP3 of 0.4 [3], this spiro scaffold offers an ideal balance of conformational pre-organization and physicochemical properties for fragment elaboration. The rigid orthogonal orientation of the piperidine and quinazolinone rings reduces the entropic penalty upon target binding, making it suitable for structure-based design against targets requiring precise 3D pharmacophore presentation.

Large-Scale Screening Library Construction

The scaffold's accessibility via green aqueous spirocyclization chemistry with yields up to 99% [4] makes it economically viable for large-scale procurement and diversification into screening libraries. The hydrochloride salt form ensures reliable dissolution in DMSO or aqueous buffers for automated liquid handling systems, and the batch-specific multi-method QC documentation supports compound management quality standards required by academic screening centers and pharma compound logistics groups.

Quote Request

Request a Quote for 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.